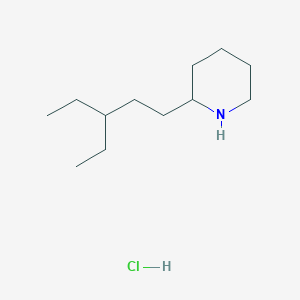

2-(3-Ethylpentyl)piperidine hydrochloride

Description

Properties

IUPAC Name |

2-(3-ethylpentyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N.ClH/c1-3-11(4-2)8-9-12-7-5-6-10-13-12;/h11-13H,3-10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBUBZAKEBHSUJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CCC1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that piperidine derivatives have a wide range of pharmacological activities and can interact with various targets.

Mode of Action

Piperidine, a major component of this compound, has been reported to activate signaling pathways like nf-κb, pi3k/aκt, which are involved in cancer progression including caspase-dependent pathway to induce apoptosis.

Biochemical Pathways

Piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-ib etc.

Pharmacokinetics

The molecular weight of the compound is 21979, which might influence its pharmacokinetic properties.

Biochemical Analysis

Biochemical Properties

2-(3-Ethylpentyl)piperidine hydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, piperidine derivatives, including this compound, are known to interact with cytochrome P450 enzymes, which are essential for drug metabolism. These interactions often involve the inhibition or activation of enzyme activity, leading to changes in metabolic pathways. Additionally, piperidine derivatives can bind to receptor sites on proteins, influencing their function and activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives have been shown to affect the central nervous system, cardiovascular system, and gastrointestinal tract by altering signaling pathways and gene expression. These effects can lead to changes in cellular metabolism, such as increased or decreased production of specific metabolites.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, piperidine derivatives can inhibit or activate enzymes by binding to their active sites, altering their catalytic activity. Additionally, these compounds can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that piperidine derivatives can undergo degradation over time, leading to changes in their biological activity. Additionally, long-term exposure to these compounds can result in alterations in cellular function, such as changes in cell signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as modulating enzyme activity or influencing cell signaling pathways. At high doses, it can exhibit toxic or adverse effects, such as cellular damage or disruption of metabolic processes. Threshold effects are often observed, where the compound’s activity changes significantly at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolism. For example, piperidine derivatives are metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These interactions can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes. Additionally, its localization and accumulation within specific tissues can influence its activity and function. For instance, piperidine derivatives may accumulate in the central nervous system, affecting neuronal function and signaling.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, piperidine derivatives may localize to the mitochondria, where they can influence mitochondrial function and energy production. These localization patterns can significantly impact the compound’s biological activity and overall cellular effects.

Biological Activity

2-(3-Ethylpentyl)piperidine hydrochloride is a synthetic compound that belongs to the piperidine class of chemicals. Its structural properties and biological activities have garnered attention in pharmacological research, particularly regarding its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and providing comparative analyses with related compounds.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 1864072-46-7

- Molecular Formula : C13H25ClN

The compound features a piperidine ring with an ethylpentyl substituent, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various receptors in the central nervous system (CNS). Piperidine derivatives are known to modulate neurotransmitter activity, particularly through:

- Histamine Receptors : The compound may exhibit affinity for histamine H3 receptors, which play a crucial role in regulating neurotransmitter release.

- Sigma Receptors : Research indicates that piperidine derivatives can act as sigma receptor ligands, influencing pain perception and neuroprotection .

Analgesic Properties

Recent studies have highlighted the analgesic potential of compounds structurally related to this compound. For instance, dual piperidine-based compounds have demonstrated efficacy in both nociceptive and neuropathic pain models, suggesting a broad spectrum of analgesic activity .

Case Studies

- Pain Management : In a study investigating dual histamine H3 and sigma-1 receptor ligands, compounds similar to this compound showed significant analgesic effects in animal models. The mechanism involved modulation of pain pathways through dual receptor targeting .

- Neuroprotective Effects : Another study indicated that piperidine derivatives could offer neuroprotective benefits by acting on sigma receptors, potentially mitigating neurodegenerative processes .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other piperidine derivatives:

Scientific Research Applications

Pharmaceutical Intermediate

2-(3-Ethylpentyl)piperidine hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals. The piperidine ring structure is known for its presence in numerous bioactive compounds, particularly those targeting the central nervous system.

- Synthesis of Neurological Agents : The compound is utilized in the synthesis of drugs aimed at treating neurological disorders, including anti-epileptic medications. Its derivatives have been studied for their efficacy in managing conditions such as seizures and other nervous system diseases .

- Production Efficiency : Recent advancements in synthetic methodologies have improved the yield and purity of this compound. For instance, a novel method utilizing quaternary ammonium salts has demonstrated high selectivity and cost-effectiveness, making it suitable for industrial-scale production .

Therapeutic Applications

The therapeutic potential of this compound extends beyond its role as an intermediate. Its derivatives have been investigated for various pharmacological effects:

- Melanocortin Receptor Modulation : Compounds related to this compound have shown promise as ligands for melanocortin receptors, particularly the melanocortin-4 receptor. These interactions are significant for treating obesity and related metabolic disorders .

- Pain Management : Recent research indicates that piperidine derivatives can act as dual-targeting agents for histamine H3 and sigma-1 receptors, which are implicated in pain modulation. This suggests that this compound could contribute to developing new analgesics .

Case Study 1: Synthesis and Application in Antiepileptic Drugs

A study focused on synthesizing this compound revealed its utility in creating effective anti-epileptic drugs. The compound was found to enhance the efficacy of existing treatments by improving their pharmacokinetic properties, leading to better patient outcomes.

Case Study 2: Melanocortin-4 Receptor Ligands

Research involving piperidine derivatives has demonstrated their effectiveness in modulating the melanocortin-4 receptor, which plays a crucial role in energy homeostasis and appetite regulation. This application is particularly relevant given the rising prevalence of obesity-related health issues.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

- 1-(2-(4–(4H-1,2,4-triazol-4-yl)phenoxy)ethyl)piperidine hydrochloride (3o): Contains a phenoxyethyl-triazole substituent (C15H20N4O·HCl, MW 308.81). The aromatic triazole group introduces polarity, reducing lipophilicity compared to alkyl chains. Melting point: 85–87°C .

- 4-[2-(3-methylphenyl)ethyl]piperidine hydrochloride : Features a methylphenyl ethyl group (C14H22ClN, MW 239.79). Aromatic substituents may favor π-π interactions in receptor binding, contrasting with the alkyl-dominated interactions of ethylpentyl .

- Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride: Includes an ester-functionalized side chain (C10H20ClNO2, MW 221.72). The ester group increases hydrophilicity, altering solubility and metabolic stability .

Pharmacological Activity

- GZ-246B (2,6-bis[2-phenylethyl]piperidine hydrochloride): Inhibits dopamine uptake at the vesicular monoamine transporter-2 (VMAT-2). Phenylethyl groups enhance binding affinity through hydrophobic and aromatic interactions .

- Donepezil analogs: Piperidine derivatives with benzyl or benzoyl groups (e.g., 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine) exhibit acetylcholinesterase (AChE) inhibition, highlighting the role of aromaticity in enzyme targeting .

Data Tables

*Estimated based on structural similarity.

Research Findings and Implications

- Lipophilicity vs. Bioactivity: Bulky alkyl chains (e.g., ethylpentyl) may improve membrane permeability but reduce target specificity compared to aromatic groups like phenoxyethyl or phenylethyl .

- Electron-Withdrawing Groups : Analogs with fluorophenyl substituents (e.g., GZ-274B) show enhanced VMAT-2 inhibition due to electronegative effects, suggesting substituent electronics critically modulate activity .

- Safety Trade-offs : While alkyl-substituted piperidines may pose fewer acute toxicity risks than halogenated analogs, their decomposition products (e.g., nitrogen oxides) necessitate stringent safety protocols .

Preparation Methods

Synthesis via Pyridine Acetic Acid Derivatives and Catalytic Hydrogenation

A robust industrially viable method uses 3-pyridineacetic acid hydrochloride as the starting material, undergoing esterification, quaternization, catalytic hydrogenation, resolution, and salt formation in a five-step process:

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1. Esterification and Quaternization | 3-pyridine ethyl acetate (II) reacts with benzyl chloride (1:1-3 molar ratio) in acetonitrile | Stir at room temp, then reflux at 80-90°C for 10-16 h | Formation of (N-benzyl)-3-pyridine ethyl acetate ammonium salt (III), yield ~95% |

| 2. Catalytic Hydrogenation | Compound (III) hydrogenated with 5% Pd/C catalyst (0.1 molar equiv) under H2 pressure (10-30 atm) at 40±5°C for 9-12 h in ethanol | Pd/C catalyst, ethanol solvent, pressurized H2 | Reduction of pyridine ring to piperidine derivative (IV), white solid isolated |

| 3. Resolution | Use of L-(+)-mandelic acid to separate enantiomers | Standard chiral resolution | Optically pure intermediate (V) obtained |

| 4. Hydrochloride Salt Formation | Treatment with dry HCl to form stable hydrochloride salt | Dry HCl gas or solution | (R)-3-piperidine ethyl acetate hydrochloride (VI), white solid, easy to store |

This method yields high optical purity (>99%), high selectivity, and is suitable for scale-up due to relatively mild conditions and straightforward purification.

Alternative Routes via Hydroxyethylpiperidine Chlorination

Another approach involves the reaction of piperidine with ethylene chlorohydrin to form 2-piperidinoethanol, followed by chlorination with thionyl chloride in an inert solvent such as toluene:

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1. Hydroxyethylation | Piperidine + ethylene chlorohydrin | Stirred reaction, temperature 70°C to reflux | Formation of hydroxyethylpiperidine intermediate |

| 2. Chlorination | Hydroxyethylpiperidine treated with thionyl chloride | 70-85°C, in toluene or other aromatic solvent | Formation of 2-piperidinoethyl chloride hydrochloride, isolated by cooling |

This method is noted for its technical simplicity, preparative ease, and economic advantages, suitable for industrial production.

General Synthetic Transformations and Functionalizations

Additional synthetic steps relevant to preparing related piperidine derivatives include:

- Saponification of esters to acids using alkaline bases such as sodium hydroxide or potassium hydroxide in solvents like tetrahydrofuran or alcohols.

- Amidification reactions of acids with amines to form amides, often in solvents like dimethylformamide under basic conditions.

- Activation of alcohol groups via triflic anhydride to form triflates, facilitating substitution reactions.

- Dealkylation using reagents like aluminum chloride or boron tribromide to introduce hydroxyl functionalities.

- Formation of sulfonamide or carbamate derivatives by reaction of amines with sulfonyl halides or isocyanates.

These transformations may be adapted or integrated depending on the target substitution pattern on the piperidine ring and side chains.

Comparative Data Table of Key Preparation Methods

Research Findings and Practical Considerations

- The pyridine acetic acid hydrochloride method achieves high optical purity and yield, essential for pharmaceutical applications where stereochemistry is critical.

- Use of Pd/C catalyst enables selective hydrogenation but requires careful handling of hydrogen gas under pressure.

- Resolution with L-(+)-mandelic acid is a classical and effective chiral separation technique.

- The hydrochloride salt form improves compound stability and storage, reducing hygroscopicity.

- The hydroxyethylpiperidine chlorination method offers a cost-effective alternative with fewer steps but involves hazardous reagents like thionyl chloride.

- Functional group transformations provide flexibility to modify the piperidine ring or side chains for specific activity or solubility profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.